3-azido-1H-1,2,4-triazol-5-amine

Übersicht

Beschreibung

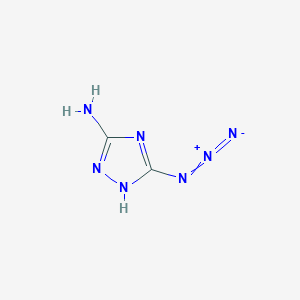

3-azido-1H-1,2,4-triazol-5-amine, also known as 3-azidotriazol-5-amine or ATA, is a versatile molecule that has been studied extensively in recent years due to its unique structure and potential applications in various fields. ATA is a nitrogen-containing heterocyclic compound with a 5-membered ring structure and an azido group at the 3-position. It has been used as a building block for various organic synthesis reactions and has been studied for its potential use in medicinal chemistry, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

3-Azido-1H-1,2,4-triazol-5-amine derivatives exhibit significant antimicrobial properties . They are effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The triazole ring mimics the diphosphate moiety of DNA, allowing these compounds to interfere with the synthesis of nucleic acids in microbial cells .

Anticancer Activity

The triazole moiety is a common feature in many anticancer drugs. Derivatives of 3-azido-1H-1,2,4-triazol-5-amine have been found to possess antiproliferative and anticancer activities. They work by inhibiting enzymes involved in cancer cell growth or by inducing apoptosis in cancer cells .

Antiviral Therapeutics

Triazole derivatives, including those of 3-azido-1H-1,2,4-triazol-5-amine, are known for their antiviral properties . They have been used in the treatment of various viral infections, including HIV, by inhibiting viral replication enzymes .

Agrochemical Research

In agrochemistry, 3-azido-1H-1,2,4-triazol-5-amine derivatives can be utilized to create compounds that act as growth regulators or pesticides . Their ability to disrupt biological pathways in pests makes them candidates for safer and more effective agrochemicals .

Material Chemistry

The unique structure of triazole derivatives allows them to form various non-covalent bonds, making them useful in material chemistry . They can be incorporated into polymers or coatings to enhance material properties such as thermal stability and resistance to degradation .

Drug Design and Development

3-Azido-1H-1,2,4-triazol-5-amine is a versatile building block in medicinal chemistry . It is used to synthesize a wide range of drugs, including antifungals like fluconazole and itraconazole, which are critical in clinical applications .

Wirkmechanismus

Target of Action

It’s known that 1h-1,2,4-triazol-3-amine, a related compound, is used as a starting material for synthesizing compounds such as antifungal agents, anticancer drugs, and enzymes related to cardiovascular diseases .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of nitrogen-rich salts, which are used in gas generators .

Result of Action

It’s known that the compound is used in the synthesis of nitrogen-rich salts, which have high positive heats of formation due to the high energy contribution from the molecular backbone of the corresponding compounds .

Action Environment

It’s known that the compound and its salts exhibit promising detonation performances, with pressures ranging from 253 to 393 GPa and velocities from 8159 to 9409 ms^-1 . The impact sensitivities of the compound and its salts were also determined by hammer tests and ranged from 2.5 J (very sensitive) to >40 J (insensitive) .

Eigenschaften

IUPAC Name |

5-azido-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N7/c3-1-5-2(7-6-1)8-9-4/h(H3,3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQJGJOWBMJPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)N=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-azido-1H-1,2,4-triazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-azido-1H-1,2,4-triazol-5-amine a promising candidate for nitrogen-rich gas generators?

A1: The study [] highlights several key properties of 3-azido-1H-1,2,4-triazol-5-amine that make it attractive for energetic applications:

- High Heat of Formation: This compound possesses a high positive heat of formation, primarily attributed to the energetic contributions of its molecular structure, including the azole ring, amino group, and azido group []. This inherent energy storage capacity is crucial for gas generation applications.

- Formation of Energetic Salts: The research demonstrates the successful synthesis of various energetic salts of 3-azido-1H-1,2,4-triazol-5-amine by pairing it with different cationic moieties []. This salt formation capability allows for tailoring its properties for specific applications.

- Calculated Performance Parameters: The study calculates key performance parameters like detonation velocity and pressure, indicating the compound's potential as an energetic material [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)

![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)

![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)

![1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384371.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)